

(+)-menthol pharmacokinetics and safety

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Compound Focus: (+)-Menthol

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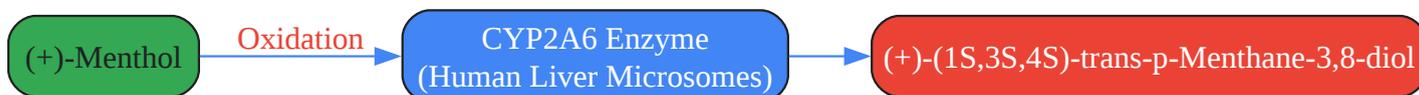
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Metabolism of (+)-Menthol

The search results indicate that the metabolism of **(+)-menthol** has been specifically studied. The key enzyme responsible for its metabolism is **Cytochrome P450 2A6 (CYP2A6)** [1] [2].

- **Primary Metabolic Pathway:** In vitro studies using human liver microsomes show that CYP2A6 oxidizes **(+)-menthol** into its corresponding metabolite, **(+)-(1S,3S,4S)-trans-p-menthane-3,8-diol** [1].
- **Evidence for CYP2A6 Role:** The identification of CYP2A6 as the major enzyme is based on three lines of evidence:
 - Among 11 tested recombinant human P450 enzymes, only CYP2A6 catalyzed the oxidation of **(+)-menthol** [1].
 - The oxidation reaction was inhibited by both (+)-menthofuran and an anti-CYP2A6 antibody [1].
 - The oxidative activity for **(+)-menthol** correlated with the CYP2A6 content in microsomal samples from nine different human livers [1].

The following diagram illustrates the primary metabolic pathway for **(+)-menthol**:



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Pharmacokinetic and Safety Profile of Menthol

While specific data for **(+)-menthol** is sparse, the following table summarizes key pharmacokinetic and safety findings for menthol from clinical studies, which provide a useful reference [3] [4] [5].

Aspect	Findings	Study Details / Context
Absorption & Half-life	Dermal application (patches): Low systemic exposure. Mean half-life of 4.7 hours for topical menthol [5]. Oral administration: Rapid metabolism; plasma half-life of menthol glucuronide averaged 56.2 minutes (100 mg pure menthol) and 42.6 minutes (10 mg in food/beverage) [3].	
Metabolism & Elimination	Rapidly metabolized to menthol glucuronide . Urinary recovery of menthol glucuronide averaged 45.6% (pure menthol) and 56.6% (dietary menthol) [3].	
Systemic Exposure	Dermal application results in low, dose-proportional plasma concentrations. Application of 8 patches for 8 hours gave a Cmax of 31.9 ng/mL [5].	
Common Side Effects	Skin irritation (redness, itching, burning) [4] [6]. Can cause a numbing effect that may mask pain and lead to further injury [6]. Respiratory issues (feeling of suffocation or chest tightness) with excessive inhalation [4]. Gastrointestinal distress (nausea, vomiting, abdominal pain) with large oral doses [4] [6].	Particularly for individuals with sensitive skin or allergies. Triggered by a reflex that narrows the airways in some people.
Serious Adverse Effects & Risks	Allergic reactions : Though rare, can cause hives, facial swelling, and difficulty breathing [4] [6]. Increased systemic absorption with heat : Applying a heating pad over a menthol product can increase absorption and has led to tissue death [4]. Seizures, coma, and death are possible with exposure to very high, concentrated amounts [4].	A medical emergency requiring immediate attention. Products with menthol are flammable; warnings exist against using them with heat sources [4].

Aspect	Findings	Study Details / Context
Drug Interactions	Topical menthol has 360 known minor drug interactions [7]. Can enhance the absorption rate of other topical medications, potentially leading to an overdose of the primary drug [6].	Based on data for topical/topically applied products. Consult a healthcare provider before combining treatments.

Experimental Methodologies from Key Studies

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the pivotal studies cited.

1. Human Disposition Kinetics and Effects [3]

- **Design:** A crossover, placebo-controlled clinical trial comparing pure l-menthol capsules (100 mg) versus placebo, along with a low dose of menthol in mint candy or tea (10 mg).
- **Subjects:** Twelve healthy subjects.
- **Measurements:** Plasma and urine levels of menthol and its glucuronide conjugate were measured at frequent intervals. Subjective effects and cardiovascular measurements were also recorded.
- **Bioanalysis:** A novel assay was developed specifically for measuring menthol in biological fluids.

2. In Vitro Metabolism by CYP2A6 [1]

- **Test System:** Incubation of (+)- and (-)-menthol enantiomers with **human liver microsomes**.
- **Metabolite Analysis:** Oxidative metabolites were identified and analyzed using **gas chromatography-mass spectrometry (GC-MS)**.
- **Enzyme Identification:** The specific role of CYP2A6 was confirmed using:
 - A panel of 11 recombinant human P450 enzymes.
 - Chemical inhibition (using (+)-menthofuran).
 - Immunological inhibition (using anti-CYP2A6 antibody).
 - Correlation analysis with CYP2A6 content in human liver samples.

3. Dermal Absorption in Humans [5]

- **Design:** Three groups of eight subjects (4 male, 4 female) applied different numbers (2, 4, or 8) of commercial menthol-containing patches for 8 hours.
- **Bioanalysis:** Plasma samples were analyzed using sensitive and selective **gas-chromatographic methods** to determine the concentration of intact menthol.

Key Safety Considerations for Researchers

When working with or developing products containing menthol, several safety aspects from clinical and poison control data warrant attention [4]:

- **Dose and Concentration:** The risk of serious side effects, including systemic toxicity, seizures, and coma, increases significantly with exposure to **concentrated amounts** of menthol, such as pure peppermint oil.
- **Route of Exposure:** Dermal and inhalation routes carry specific risks, including severe skin irritation and respiratory complications, which may not be fully predicted by oral dosing data.
- **Vulnerable Populations:** Safety data is often derived from healthy adults. Special consideration is needed for populations with potentially higher sensitivity or altered metabolism.

Knowledge Gaps and Research Directions

The current information reveals several areas where data for **(+)-menthol specifically is lacking**:

- **Comprehensive PK Parameters:** Volume of distribution (Vd), protein binding, and clearance data for **(+)-menthol** are not available in the searched literature.
- **Direct Safety Profile:** The cited side effects and risks are for general menthol; the safety profile of the (+)-enantiomer may differ.
- **Clinical Pharmacogenomics:** The impact of genetic polymorphisms in the *CYP2A6* gene on the metabolism and effects of **(+)-menthol** is an unexplored area.

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